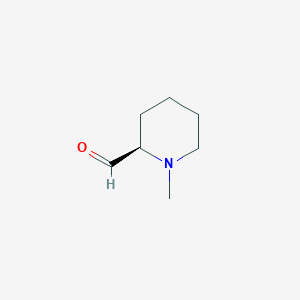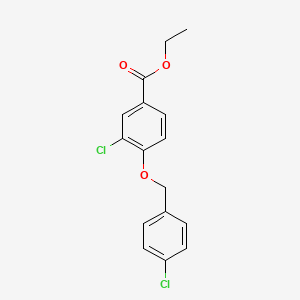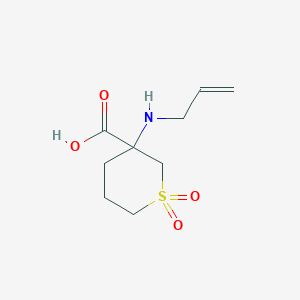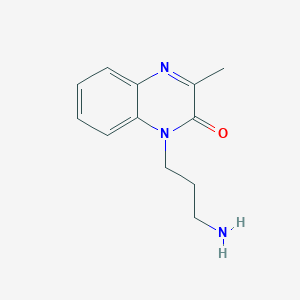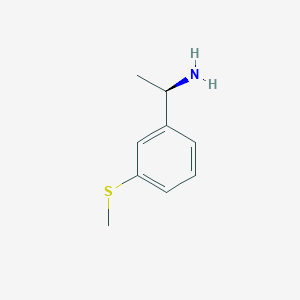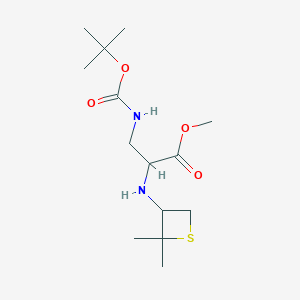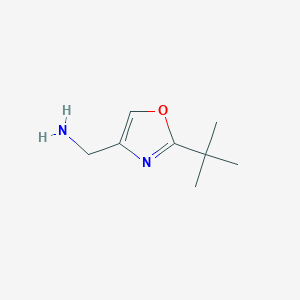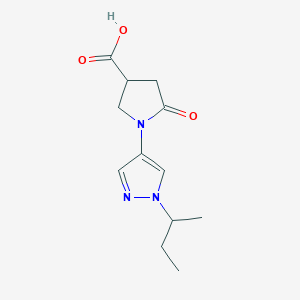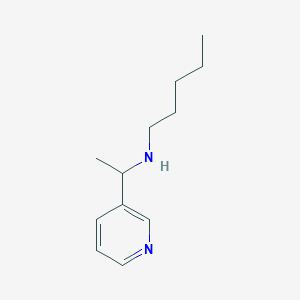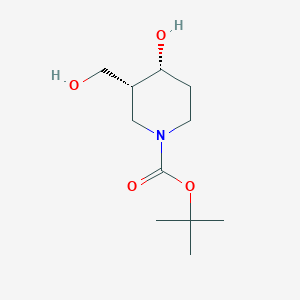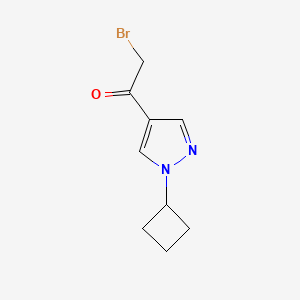![molecular formula C14H26N2O2 B13018763 tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate](/img/structure/B13018763.png)
tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is characterized by its bicyclic structure, which includes an aminobicyclo[3.2.1]octane moiety. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
The synthesis of tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminobicyclo[3.2.1]octane derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
tert-Butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents, mild heating, and the use of inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-({3-oxobicyclo[3.2.1]octan-8-yl}carbamate): This compound has a similar bicyclic structure but differs in the functional groups attached to the bicyclo[3.2.1]octane moiety.
tert-Butyl N-({3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate): This compound contains an azabicyclo[3.2.1]octane moiety, making it structurally similar but with different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-[(8-amino-3-bicyclo[3.2.1]octanyl)methyl]carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-9-6-10-4-5-11(7-9)12(10)15/h9-12H,4-8,15H2,1-3H3,(H,16,17) |
InChI Key |
UMQJFYBDIFKJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCC(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13018683.png)
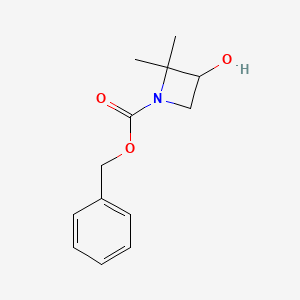
![(S)-Tetrahydro-6'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13018690.png)
